
understanding the IUPAC name Methyl 5-bromo-
2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 5-bromo-2-chlorobenzoate

Cat. No.: B1584710 Get Quote

An In-Depth Technical Guide to Methyl 5-bromo-2-chlorobenzoate

Abstract
Methyl 5-bromo-2-chlorobenzoate is a dihalogenated aromatic ester that serves as a pivotal

building block in modern organic synthesis. Its strategic substitution pattern, featuring a

bromine atom, a chlorine atom, and a methyl ester group on a benzene ring, makes it a highly

versatile intermediate. This guide provides a comprehensive technical overview of its chemical

properties, synthesis, spectroscopic characterization, reactivity, and applications, with a

particular focus on its role in the development of pharmaceutical agents. The content herein is

intended for researchers, chemists, and professionals in the field of drug discovery and fine

chemical synthesis, offering field-proven insights and detailed experimental protocols.

Introduction and Strategic Importance
In the landscape of synthetic chemistry, the utility of a building block is defined by its structural

features and the subsequent chemical transformations it can undergo. Methyl 5-bromo-2-
chlorobenzoate, with its distinct arrangement of functional groups, presents multiple reaction

sites. The ester can be hydrolyzed or transformed, while the halogen atoms provide handles for

cross-coupling reactions, nucleophilic aromatic substitution, or the formation of organometallic

reagents.

The parent acid, 5-bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of

Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin,
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which are prominent drugs for the management of type 2 diabetes.[1][2] The ester form, Methyl
5-bromo-2-chlorobenzoate, is often a key intermediate in these multi-step synthetic

pathways, highlighting its significance in medicinal chemistry and process development.[3]

Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is critical for its handling, storage,

and application in synthesis. Methyl 5-bromo-2-chlorobenzoate is a solid at room

temperature.[4] Key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of Methyl 5-bromo-2-chlorobenzoate

Property Value Source(s)

CAS Number 251085-87-7 [4][5][6][7]

Molecular Formula C₈H₆BrClO₂ [4][5][8]

Molecular Weight 249.49 g/mol [4][5]

Appearance Solid [4]

Melting Point 43-44 °C [5]

Boiling Point 276 °C [5]

Density 1.604 g/cm³ [5]

IUPAC Name
methyl 5-bromo-2-

chlorobenzoate
-

Synonyms

5-Bromo-2-chlorobenzoic acid

methyl ester; Benzoic acid, 5-

bromo-2-chloro-, methyl ester

[5][7]

The structure of the molecule dictates its reactivity. The electron-withdrawing nature of the

chlorine atom, bromine atom, and the carbonyl group of the ester deactivates the aromatic ring

towards electrophilic substitution, while activating it for potential nucleophilic aromatic

substitution.

Caption: Chemical structure of Methyl 5-bromo-2-chlorobenzoate.
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Synthesis and Manufacturing Pathways
The most direct and common laboratory-scale synthesis of Methyl 5-bromo-2-
chlorobenzoate is through the esterification of its parent carboxylic acid, 5-bromo-2-

chlorobenzoic acid. The parent acid itself is typically synthesized via the regioselective

electrophilic bromination of 2-chlorobenzoic acid.[3][9]

Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic
Acid
The primary challenge in synthesizing the precursor is achieving the correct regioselectivity.

The chloro group at C2 and the carboxyl group at C1 are both deactivating and meta-directing.

However, the chloro group is an ortho, para-director. The directing effects compete, but

bromination typically occurs para to the activating chloro group, at the C5 position. A common

method involves using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[3]

Esterification to Methyl 5-bromo-2-chlorobenzoate
The conversion of the carboxylic acid to the methyl ester is a standard transformation. The

Fischer-Speier esterification is a cost-effective and reliable method, utilizing an excess of

methanol as both solvent and reactant with a strong acid catalyst, such as sulfuric acid.

Precursor Synthesis
Esterification

2-Chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid

  Electrophilic Bromination
  (e.g., NBS, H₂SO₄)   Methyl 5-bromo-2-chlorobenzoate

  Fischer Esterification
  (CH₃OH, H₂SO₄, Reflux)  

Click to download full resolution via product page

Caption: General synthetic workflow for Methyl 5-bromo-2-chlorobenzoate.

Detailed Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis. All operations should be

conducted in a chemical fume hood with appropriate personal protective equipment (PPE).[10]
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Reagents & Equipment:

5-bromo-2-chlorobenzoic acid (1.0 eq)

Methanol (reagent grade, ~20-30 mL per gram of acid)

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,

rotary evaporator

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-

chlorobenzoic acid.

Reagent Addition: Add methanol to the flask, followed by the slow, dropwise addition of

concentrated sulfuric acid while stirring. The addition of acid is exothermic.

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C)

using a heating mantle. Maintain reflux for 4-6 hours, or until reaction completion is

confirmed by Thin Layer Chromatography (TLC).

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture

into a beaker containing ice water. This may cause the product to precipitate.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with

an organic solvent (e.g., ethyl acetate, 3x volumes).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution (to neutralize residual acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: The crude Methyl 5-bromo-2-chlorobenzoate can be purified by

recrystallization from a suitable solvent (e.g., hexanes or methanol/water mixture) to afford a

pure, crystalline solid.

Self-Validation: The success of the synthesis is validated by characterization of the final

product using methods like NMR, IR, and melting point analysis, which should match the data

for the pure compound.

Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are paramount. The expected spectroscopic data

provides a fingerprint for the molecule.

Table 2: Predicted Spectroscopic Data for Methyl 5-bromo-2-chlorobenzoate
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Technique Expected Features

¹H NMR

~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons.

~7.4-7.8 ppm (m, 3H): Three aromatic protons,

exhibiting coupling patterns (e.g., doublet,

doublet of doublets) consistent with a 1,2,4-

trisubstituted benzene ring.

¹³C NMR

~52 ppm: Methyl ester carbon (-OCH₃). ~120-

135 ppm: Aromatic carbons (CH and C-

halogen). ~165 ppm: Ester carbonyl carbon

(C=O).

IR Spectroscopy

~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-

2960 cm⁻¹: Aliphatic C-H stretch (methyl group).

~1720-1740 cm⁻¹: Strong C=O stretch (ester

carbonyl). ~1200-1300 cm⁻¹: C-O stretch.

Mass Spec (EI)

M⁺ Cluster: A characteristic isotopic pattern for

one bromine (M, M+2, ~1:1 ratio) and one

chlorine (M, M+2, ~3:1 ratio), resulting in a

complex M, M+2, M+4 pattern. Fragment Ions:

Loss of -OCH₃ (M-31) and -COOCH₃ (M-59).

Note: Actual chemical shifts and coupling constants can vary based on solvent and instrument.

While specific experimental spectra from a public database for this exact isomer are not readily

available, related isomers and the parent acid show similar characteristic peaks.[11][12][13]

Reactivity and Synthetic Applications
Methyl 5-bromo-2-chlorobenzoate is a versatile intermediate primarily due to its halogen

substituents.

Suzuki and Stille Cross-Coupling: The C-Br bond is more reactive than the C-Cl bond in

palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at

the C5 position by reacting the compound with boronic acids (Suzuki) or organostannanes

(Stille) to form new C-C bonds.
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Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-based

functional groups, forming anilines or related structures.

Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid

under basic (e.g., NaOH, LiOH) or acidic conditions, which is a common step in multi-step

syntheses.[1]

Reduction: The ester can be reduced to the corresponding primary alcohol (5-bromo-2-

chlorophenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Methyl 5-bromo-2-chlorobenzoate

5-Bromo-2-chlorobenzoic Acid

  Hydrolysis (NaOH)  

C5-Arylated/Alkylated Product

  Suzuki Coupling (Pd cat.)  

5-Amino Derivative

  Buchwald-Hartwig  

(5-bromo-2-chlorophenyl)methanol

  Reduction (LiAlH₄)  

Core Scaffold for SGLT2 Inhibitors
(e.g., Dapagliflozin)

  Further Synthesis  

Click to download full resolution via product page

Caption: Reactivity and application pathways of the title compound.

Safety and Handling
As with any halogenated organic compound, proper safety protocols are essential.

Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[10]

It is known to cause skin and serious eye irritation.[14][15]

Handling: Always handle Methyl 5-bromo-2-chlorobenzoate inside a chemical fume hood.

[10] Wear appropriate personal protective equipment (PPE), including safety goggles,
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chemical-resistant gloves, and a lab coat.[10][16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17] Keep

away from heat, sparks, and incompatible materials such as strong oxidizing agents.[10]

Disposal: Dispose of waste material in accordance with local, regional, and national

regulations.[10]

Conclusion
Methyl 5-bromo-2-chlorobenzoate is more than just a chemical compound; it is a key enabler

in the synthesis of complex and medicinally important molecules. Its well-defined

physicochemical properties, predictable reactivity, and established synthetic routes make it an

invaluable tool for chemists in both academic and industrial settings. A thorough understanding

of its synthesis, characterization, and handling is crucial for leveraging its full potential in the

advancement of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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